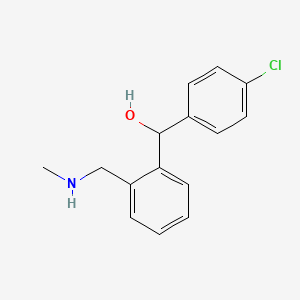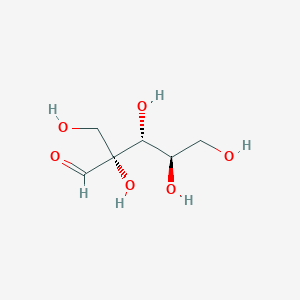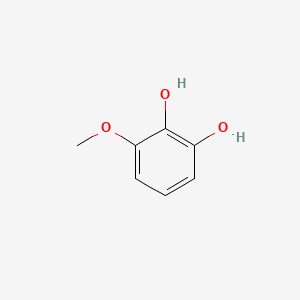
3-甲氧基邻苯二酚
描述
3-Methoxycatechol is a compound that can undergo various chemical reactions due to its methoxy and catechol functional groups. It is a significant chemical used in different synthetic processes and has been explored in various research contexts to understand its synthesis, properties, and applications.
Synthesis Analysis
The synthesis of 3-Methoxycatechol and its derivatives involves several methods, including oxidative coupling and regiocontrolled reactions. For instance, Sawama et al. (2022) described the oxidative two-way regiocontrolled coupling of 3-methoxycarbonylcatechol with indoles via an ortho-benzoquinone intermediate to generate adducts with regioselectivity confirmed by DFT calculations (Sawama et al., 2022). Additionally, Sastry et al. (2010) developed syntheses for 3-hydroxymollugin and 3-methoxymollugin starting from 3-bromomollugin, showing the versatility of 3-methoxycatechol derivatives in synthetic chemistry (Sastry et al., 2010).
Molecular Structure Analysis
The molecular structure of 3-Methoxycatechol allows for specific interactions and reactions due to its functional groups. The presence of a methoxy group attached to a catechol backbone provides unique electronic and steric properties, influencing its reactivity and applications in organic synthesis.
Chemical Reactions and Properties
3-Methoxycatechol participates in various chemical reactions, including regioselective reductions and coupling reactions. For example, Issa et al. (2006) reported the regioselective reduction of 3-methoxymaleimides using sodium borohydride, highlighting the chemical versatility of methoxy-substituted compounds (Issa et al., 2006).
科学研究应用
氧化偶联反应
3-甲氧基邻苯二酚已被证明能有效参与氧化偶联反应。Sawama等人(2022年)证明了它在通过邻苯二醌中间体与吲哚的双向区域控制偶联中的应用,从而生成4-加合物或5-加合物。这一过程通过苯基碘(III)二乙酸酯氧化促进,并通过DFT计算(Sawama et al., 2022)进行验证。
磺酸衍生物的电化学合成
Nematollahi和Rahchamani(2002年)研究了3-甲氧基邻苯二酚在苯磺酸存在下的电化学氧化。他们发现3-甲氧基邻苯二酚可以通过苯磺酸酯与邻醌的迈克尔加成转化为磺酸衍生物。这项研究表明了在电化学有机合成中的潜在应用(Nematollahi & Rahchamani, 2002)。
转糖基反应
Meulenbeld和Hartmans(2000年)探讨了链球菌GS-5葡聚糖转移酶-D(GTF-D)对二羟基芳香化合物(包括3-甲氧基邻苯二酚)的受体特异性。他们发现3-甲氧基邻苯二酚可以高效地被糖基化,表明其在酶催化的转糖基过程中的潜力(Meulenbeld & Hartmans, 2000)。
参与木质素降解
Thorenoor等人(2009年)发现,从造纸厂废水中分离出的一株以前未培养的丙酸杆菌可以降解包括3-甲氧基邻苯二酚在内的各种芳香烃。这一发现暗示了3-甲氧基邻苯二酚可能参与类木质素O-芳基烷基醚的降解,突显了其在环境中的相关性(Thorenoor et al., 2009)。
大气化学
Pillar和Guzman(2017年)研究了3-甲氧基邻苯二酚在空气-水界面上与臭氧的氧化,为来自环境污染物的含氧芳香化合物的大气化学提供了见解。他们的研究表明了3-甲氧基邻苯二酚在大气中产生低分子量羧酸和二次有机气溶胶的潜力(Pillar & Guzman, 2017)。
安全和危害
属性
IUPAC Name |
3-methoxybenzene-1,2-diol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H8O3/c1-10-6-4-2-3-5(8)7(6)9/h2-4,8-9H,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LPYUENQFPVNPHY-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC(=C1O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H8O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID4020826 | |
| Record name | 3-Methoxycatechol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID4020826 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
140.14 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-Methoxycatechol | |
CAS RN |
934-00-9 | |
| Record name | 3-Methoxycatechol | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=934-00-9 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 3-Methoxycatechol | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000934009 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 3-METHOXYCATECHOL | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=66525 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | 3-Methoxycatechol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID4020826 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 3-methoxycatechol | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.012.070 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | 3-METHOXYCATECHOL | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/IC13U5393C | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q & A
Q1: What is the molecular formula and weight of 3-Methoxycatechol?
A1: 3-Methoxycatechol has the molecular formula C7H8O3 and a molecular weight of 140.14 g/mol.
Q2: What are the key spectroscopic characteristics of 3-Methoxycatechol?
A2: While the provided research papers do not delve into detailed spectroscopic data, infrared (FTIR) spectroscopy can be used to identify the presence of specific functional groups in 3-Methoxycatechol, such as hydroxyl (-OH) and methoxy (-OCH3) groups. []
Q3: How is 3-Methoxycatechol generated in the context of lignin degradation?
A3: 3-Methoxycatechol can be produced through the cleavage of the C-O bond in 2,6-dimethoxyphenol, a lignin model compound, catalyzed by vanadium metal in water. This process represents a promising approach for the hydrogenolysis of lignin into valuable chemicals without requiring external hydrogen or organic solvents. []
Q4: Can bacterial enzymes be utilized for the conversion of 3-Methoxycatechol to other valuable compounds?
A4: Yes, bacterial enzymes like P450 GcoAB and laccase CueO can be used to convert lignin-derived 3-Methoxycatechol to purpurogallin, a natural product with various applications. []
Q5: Can 3-Methoxycatechol be used as a building block for the synthesis of more complex molecules?
A6: Yes, 3-Methoxycatechol can serve as a starting material in organic synthesis. For instance, it can be electrochemically oxidized in the presence of barbituric acid derivatives to synthesize novel dispiropyrimidine derivatives. These reactions proceed through an ECEC (Electrochemical-Chemical-Electrochemical-Chemical) pathway involving Michael addition reactions. []
Q6: How do structural modifications of catechol derivatives, like the introduction of a methoxy group in 3-Methoxycatechol, influence their antiviral activity?
A7: Studies on catechol derivatives' antiviral activity against the encephalomycarditis virus (EMCV) showed that the position and type of substituent on the aromatic ring significantly affect their potency. 3-Methoxycatechol, along with other catechol derivatives, exhibited strong antiviral activity. The study highlighted that methyl and ethyl substitutions at the para position relative to a hydroxyl group enhanced antiviral activity compared to catechol itself. []
Q7: How does the structure of 3-Methoxycatechol and its derivatives affect their ability to inhibit single-stranded DNA-binding protein (SSB)?
A8: Research investigating the inhibitory effects of Nepenthes miranda extracts on Klebsiella pneumoniae SSB (KpSSB) found that the stem extract, rich in 3-Methoxycatechol among other compounds, exhibited significant anti-KpSSB activity. Molecular docking analysis revealed that 3-Methoxycatechol, catechol, and pyrogallol demonstrate binding affinity to KpSSB, suggesting a potential inhibitory effect. []
Q8: How does the adsorption of 3-Methoxycatechol onto activated carbon cloth (ACC) compare to other catechol derivatives?
A9: Studies on the removal of pollutants from aqueous solutions revealed that ACC effectively adsorbs 3-Methoxycatechol along with other catechol derivatives. The adsorption kinetics followed a pseudo-second-order model, indicating a high efficiency of ACC for removing these phenolic compounds. []
Q9: How do electron-donating or electron-withdrawing substituents on catecholate-type ligands influence their interaction with anatase nanoparticles?
A10: Research on the surface modification of titanium dioxide (TiO2) nanoparticles with catecholate-type ligands, including 3-Methoxycatechol, revealed that the presence of electron-donating or electron-withdrawing substituents affects the stability and optical properties of the resulting complexes. The formation of inner-sphere charge-transfer (CT) complexes leads to a red shift in the semiconductor absorption and a reduction in the effective band gap. []
Q10: How do molecular dynamics (MD) simulations contribute to understanding the promiscuous activity of the F169A mutant of cytochrome P450GcoA towards syringol and 3-Methoxycatechol?
A11: MD simulations, combined with hybrid QM/MM calculations, helped elucidate the mechanism behind the increased activity of the F169A mutant of P450GcoA towards syringol while maintaining activity towards guaiacol. The mutation disrupts an aromatic dyad (F169 and F395), increasing water access to the active site, which is beneficial for the native activity on G-lignin. The mutation also creates space for a conformational rearrangement in 3-Methoxycatechol, facilitating the second step of O-demethylation. []
Q11: Have computational methods been employed to study the interaction of 3-Methoxycatechol with other proteins or enzymes?
A11: While the provided research doesn't detail specific computational studies on 3-Methoxycatechol with other proteins, techniques like molecular docking can be utilized to predict binding affinities and explore potential interactions with various targets.
Q12: What analytical techniques are used to identify and quantify 3-Methoxycatechol in complex mixtures?
A13: Several analytical techniques can be employed to identify and quantify 3-Methoxycatechol. Gas chromatography-mass spectrometry (GC-MS) is widely used to analyze dry distillates and identify volatile compounds, including 3-Methoxycatechol, in complex mixtures like those obtained from Acacia seyal. []
Q13: How are matrix effects addressed during the analysis of 3-Methoxycatechol in environmental samples using HPLC/ESI-ToF-MS?
A14: Matrix effects can significantly impact the quantification of organic compounds, including 3-Methoxycatechol, in atmospheric aerosols. Studies using high-performance liquid chromatography coupled to electrospray ionization time-of-flight mass spectrometry (HPLC/ESI-ToF-MS) for the analysis of organic aerosols highlight the importance of evaluating and correcting for matrix effects to ensure accurate quantification. []
Q14: What are the environmental implications of 3-Methoxycatechol and related catechol derivatives present in atmospheric aerosols?
A15: Catechol derivatives, including 3-Methoxycatechol, can be found in atmospheric aerosols generated from sources like wildfires and combustion processes. These compounds can undergo reactions with atmospheric oxidants like ozone (O3), hydroxyl radicals (HO•), and nitrate radicals (NO3). [, ]
Q15: How does the oxidation of 3-Methoxycatechol at the air-water interface contribute to the formation of secondary organic aerosols?
A16: The oxidation of 3-Methoxycatechol by O3 at the air-water interface can lead to the formation of secondary organic aerosols (SOA). These reactions involve the formation of semiquinone radicals and can result in the production of polyphenols, hydroxylated quinones, and low-molecular-weight carboxylic acids, all contributing to SOA formation. []
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。





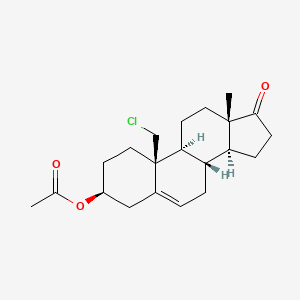
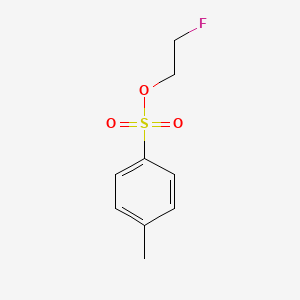
![1-[(2S,4S,5R)-4-hydroxy-5-(hydroxymethyl)oxolan-2-yl]-5-methylsulfanylpyrimidin-2-one](/img/structure/B1210357.png)

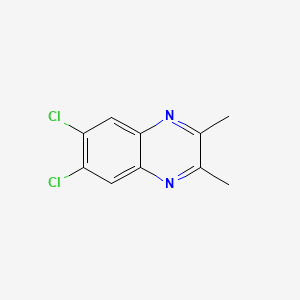
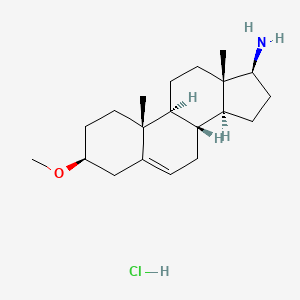

![n|A-[4-(4-aminopiperidin-1-yl)-2-benzyl-4-oxobutanoyl]-n-[(3r,4s)-1-cyclohexyl-3,4-dihydroxy-6-(pyridin-2-yl)hexan-2-yl]-l-histidinamide acetate(1:1)](/img/structure/B1210365.png)

